ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)-
Overview
Description
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a fluorine atom at the 5-position of the indole ring, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoroindole.
Oxidation: The 5-fluoroindole is oxidized to form 5-fluoro-2-oxoindole.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(5-Fluoro-2-hydroxy-2,3-dihydro-1H-indol-6-yl)acetamide, while reduction can produce N-(5-Fluoro-2-hydroxy-2,3-dihydro-1H-indol-6-yl)acetamide .
Scientific Research Applications
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- has been studied for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound has shown potential in biological assays for its antiviral, anticancer, and antimicrobial activities.
Medicine: Research indicates its potential use in developing new therapeutic agents for treating viral infections, cancer, and bacterial infections.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide
- N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-4-yl)acetamide
- N-(5-Fluoro-2-oxo-2,3-dihydro-1H-indol-5-yl)acetamide
Uniqueness
ACETAMIDE,N-(5-FLUORO-2,3-DIHYDRO-2-OXO-1H-INDOL-6-YL)- is unique due to the specific position of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This positional isomerism allows for the exploration of different pharmacological profiles and therapeutic potentials .
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
N-(5-fluoro-2-oxo-1,3-dihydroindol-6-yl)acetamide |
InChI |
InChI=1S/C10H9FN2O2/c1-5(14)12-9-4-8-6(2-7(9)11)3-10(15)13-8/h2,4H,3H2,1H3,(H,12,14)(H,13,15) |
InChI Key |
MDWOFFGXAVNCEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2CC(=O)NC2=C1)F |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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